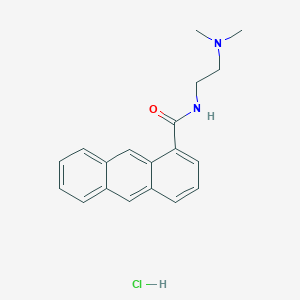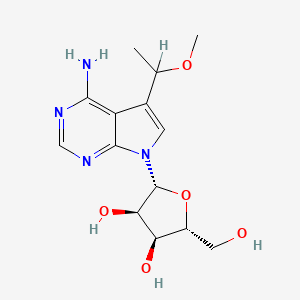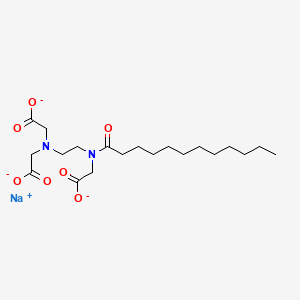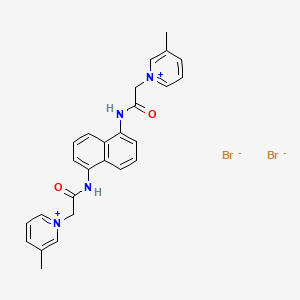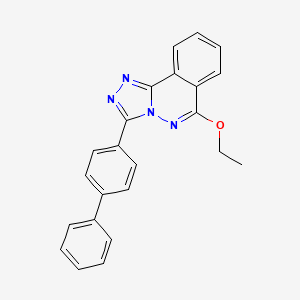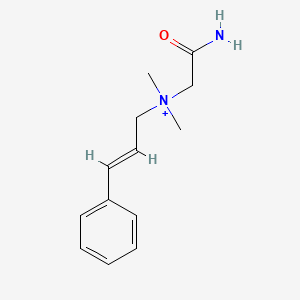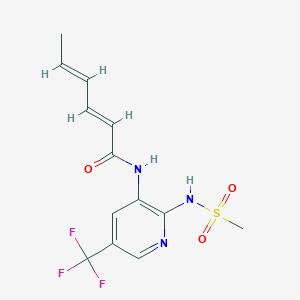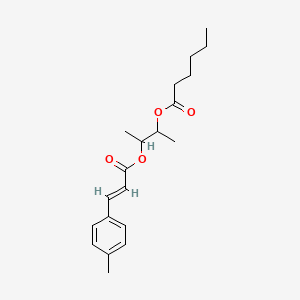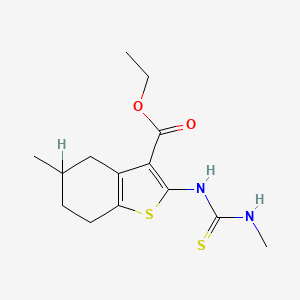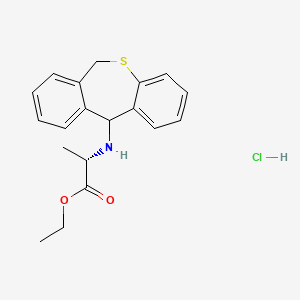![molecular formula C75H70Cl2N8O20 B12725976 (1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid” is a highly complex organic molecule. Such compounds often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various rings and the introduction of functional groups. Typical synthetic routes might include:
Cyclization reactions: to form the core structure.
Functional group transformations: to introduce hydroxyl, amino, and carboxyl groups.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such complex molecules often requires:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: such as lithium aluminum hydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
科学的研究の応用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of other complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or catalysts.
作用機序
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. Potential pathways might include:
Binding to enzymes: to inhibit or activate their activity.
Interacting with receptors: to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
類似化合物との比較
Similar Compounds
Similar compounds might include other complex organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of this compound could be highlighted by its specific structural features, such as the arrangement of rings and the presence of unique functional groups.
特性
分子式 |
C75H70Cl2N8O20 |
|---|---|
分子量 |
1474.3 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C75H70Cl2N8O20/c1-5-6-7-33-8-10-34(11-9-33)31-78-32-45-51(89)30-44-57(65(45)91)43-24-36(13-16-49(43)87)58-69(95)84-63(72(98)83-62(44)73(99)100)64(90)38-15-19-53(47(77)25-38)104-56-28-40-27-55(66(56)92)103-52-18-12-35(20-46(52)76)21-48-67(93)80-60(70(96)82-61(40)71(97)81-58)39-22-41(86)29-42(23-39)102-54-26-37(14-17-50(54)88)59(68(94)79-48)85-74(101)105-75(2,3)4/h8-20,22-30,48,58-64,78,86-92H,5-7,21,31-32H2,1-4H3,(H,79,94)(H,80,93)(H,81,97)(H,82,96)(H,83,98)(H,84,95)(H,85,101)(H,99,100)/t48-,58-,59+,60+,61-,62+,63+,64-/m1/s1 |
InChIキー |
OLVKJGATBDZWNW-AVRBPNGPSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)CNCC2=C(C=C3[C@H](NC(=O)[C@@H]4[C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C1=CC(=CC(=C1)OC1=C(C=CC(=C1)[C@@H](C(=O)N9)NC(=O)OC(C)(C)C)O)O)C(=O)N[C@H]7C(=O)N[C@H](C1=CC(=C(C=C1)O)C3=C2O)C(=O)N4)C=C8)Cl)Cl)O)C(=O)O)O |
正規SMILES |
CCCCC1=CC=C(C=C1)CNCC2=C(C=C3C(NC(=O)C4C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C1=CC(=CC(=C1)OC1=C(C=CC(=C1)C(C(=O)N9)NC(=O)OC(C)(C)C)O)O)C(=O)NC7C(=O)NC(C1=CC(=C(C=C1)O)C3=C2O)C(=O)N4)C=C8)Cl)Cl)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


